Nafoxidine Demonstrates Superior Antiproliferative Potency Compared to Tamoxifen and Clomifene in Leukemia Cell Models
In a comparative study of non-steroidal antiestrogens on promyelocytic leukemia HL60 and T lymphoblastic MOLT3 cell lines, nafoxidine exhibited the highest potency in reducing cell viability among the triphenylethylene derivatives tested [1]. After four days of incubation, the compounds showed clear differences in potency, with nafoxidine being the most efficient inhibitor of cell growth, while tamoxifen was the least active [1]. The study further demonstrated that this antiproliferative effect was mediated by apoptosis induction, which was abrogated by antioxidants, suggesting an oxidative stress-dependent mechanism [1].
| Evidence Dimension | Reduction in leukemic cell viability (potency ranking) |
|---|---|
| Target Compound Data | Most efficient inhibitor among tested compounds |
| Comparator Or Baseline | Tamoxifen: least active; Clomiphene: intermediate activity |
| Quantified Difference | Dose-dependent; exact IC50 values not specified in abstract, but relative potency established |
| Conditions | HL60 and MOLT3 cell lines, 4-day incubation |
Why This Matters
This data supports the selection of nafoxidine over tamoxifen or clomifene in experimental models where maximal antiestrogen-mediated cytotoxicity in leukemia cells is required, indicating a potency advantage within the triphenylethylene class.
- [1] Hayon T, Dvilansky A, Oriev L, Nathan I. Non-steroidal antiestrogens induce apoptosis in HL60 and MOLT3 leukemic cells; involvement of reactive oxygen radicals and protein kinase C. Anticancer Res. 1999;19(3A):2089-2093. PMID: 10470153. View Source
